4-Pyridin-4-yl-thiazol-2-ylamine
Overview
Description
4-Pyridin-4-yl-thiazol-2-ylamine is a compound with the molecular weight of 178.24 . It is also known by its IUPAC name 4-(pyridin-2-yl)-1H-1lambda3-thiazol-2-amine .
Synthesis Analysis
The compound was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .Molecular Structure Analysis
The molecular structure of 4-Pyridin-4-yl-thiazol-2-ylamine was analyzed using quantum chemistry calculations . The relationship between the inhibition efficiency and molecular structure of the inhibitor was studied .Chemical Reactions Analysis
The compound acts as an effective corrosion inhibitor for mild steel in an acid medium . The maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.24 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Anticancer Agent Development
Pyridine-thiazole hybrid molecules, including derivatives of 4-pyridin-4-yl-thiazol-2-ylamine, have shown promising results as potential anticancer agents. For instance, Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules that demonstrated significant antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents. The study emphasized the compounds' selectivity for cancer cells over normal cells, indicating a potential mechanism of action related to genetic instability in tumor cells (Ivasechko et al., 2022).
Metal Complexes with Antitumor Activity
The creation of metal complexes using pyridine thiazole derivatives has also been explored for antitumor applications. Zou et al. (2020) synthesized two zinc(II) complexes with pyridine thiazole derivatives, which displayed notable antimicrobial and antitumor activities. These studies indicated that the metal complexes were more active than the free ligands, with specificity for certain bacteria or cancer cell lines (Zou et al., 2020).
Biological Activity of Pyridine Thiazole Compounds
Further, Li et al. (2013) investigated copper complexes with pyridine thiazole derivatives, revealing their nuclease and anticancer activities. These compounds exhibited DNA cleavage ability and marked changes in nuclear morphology in cancer cells, suggesting a significant role in anticancer mechanisms (Li et al., 2013).
Future Directions
properties
IUPAC Name |
4-pyridin-4-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSJGENRTWNHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358992 | |
Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-4-yl-thiazol-2-ylamine | |
CAS RN |
30235-28-0 | |
Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-4-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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